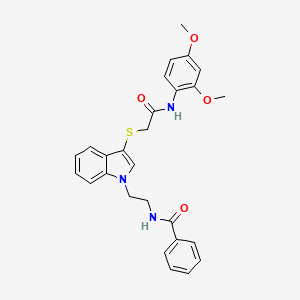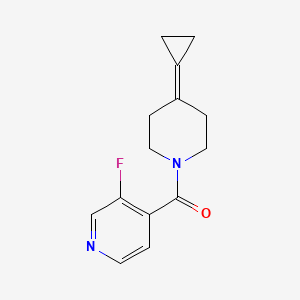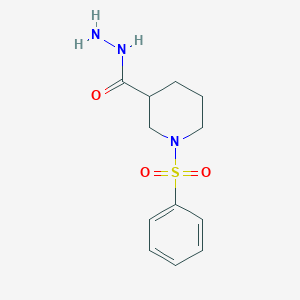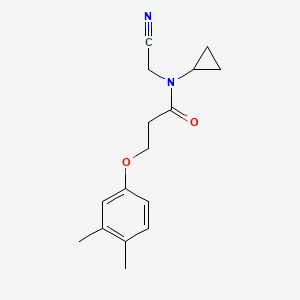
1-Methoxyisoquinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxyisoquinolin-5-amine, also known as 1-MIA, is a nitrogen-containing organic compound. It has a molecular weight of 174.2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention of chemists and pharmacologists over recent years . The reaction of 1-methoxyisoquinolin-3-amine with ethyl acetoacetate, and subsequent ring closure, is reported .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2O . The InChI code is 1S/C10H10N2O/c1-13-10-8-3-2-4-9 (11)7 (8)5-6-12-10/h2-6H,11H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 56-60 degrees Celsius . It is stored at room temperature .Aplicaciones Científicas De Investigación
Biogenic Amine Transporters and Cocaine Addiction
1-Methoxyisoquinolin-5-amine, while not directly mentioned, relates closely to research on the neurochemical effects of substances that influence biogenic amine transporters (BATs). These transporters are essential for the reuptake of neurotransmitters such as dopamine (DA) and serotonin (5-HT), which play significant roles in mood regulation, addiction, and other central nervous system functions. Research indicates that substances affecting BATs, including cocaine and certain therapeutic agents, can profoundly impact DA and 5-HT levels. The withdrawal from cocaine, for instance, leads to a dual deficit in synaptic DA and 5-HT levels, suggesting the potential therapeutic significance of compounds that can simultaneously influence both neurotransmitter systems. Nonselective BAT substrates that can release both DA and 5-HT may offer new avenues for treating cocaine addiction by normalizing these neurotransmitter systems without the high abuse potential associated with selective dopamine release stimulants (Rothman, Blough, & Baumann, 2006).
Antioxidant Activity and Neuroprotection
Research into antioxidants has also highlighted the potential neuroprotective properties of compounds like this compound. Antioxidants play a crucial role in mitigating oxidative stress, a condition associated with various neurodegenerative diseases and aging. The study of antioxidant mechanisms, including those of melatonin and its metabolites, has provided insights into how certain compounds can scavenge harmful free radicals and reactive species, offering protection against molecular damage. These findings support the exploration of antioxidants for their therapeutic potential in conditions like Parkinson's disease, Alzheimer's disease, and spinal cord injuries, where oxidative stress contributes to pathogenesis (Reiter et al., 2008).
Chemotherapeutic Applications in Cancer Treatment
The search for effective cancer treatments has also brought attention to the role of compounds similar to this compound. In the context of advanced colorectal cancer, the most active single agent remains 5-fluorouracil (5-FU), with efforts ongoing to enhance its efficacy through combination with other agents. The exploration of novel agents and combinations aims to improve patient survival rates and quality of life. This area of research underscores the ongoing need to identify and develop more effective and less toxic therapeutic options for cancer treatment (Abbruzzese & Levin, 1989).
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxyisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMABIBWLZLPHKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72678-02-5 |
Source


|
| Record name | 1-methoxyisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)



![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2398166.png)
![N-(3-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2398167.png)

![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)



